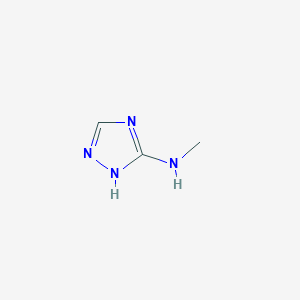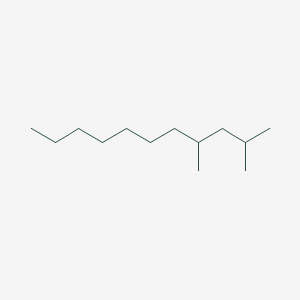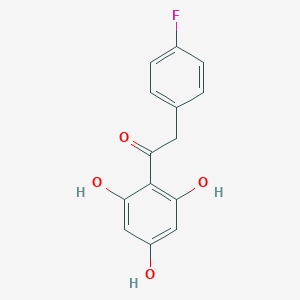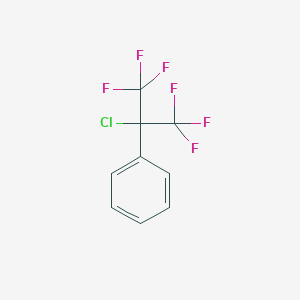
2,5,7,8-Tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5,7,8-Tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman, commonly known as Tocopherol, is a fat-soluble vitamin that is essential for human health. Tocopherol is a potent antioxidant that protects cells from oxidative stress and damage caused by free radicals. It is commonly found in foods such as nuts, seeds, and vegetable oils. Tocopherol is also commonly used in scientific research due to its unique properties and potential health benefits.
Mécanisme D'action
Tocopherol acts as an antioxidant by donating electrons to free radicals, neutralizing their damaging effects. It also inhibits the production of reactive oxygen species and reduces inflammation. Tocopherol has been shown to protect cell membranes and DNA from oxidative damage.
Biochemical and Physiological Effects
Tocopherol has several biochemical and physiological effects. It has been shown to reduce oxidative stress, improve immune function, and enhance cognitive function. Tocopherol has also been shown to reduce inflammation and improve cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
Tocopherol has several advantages for lab experiments. It is readily available and relatively inexpensive. Tocopherol is also stable and easy to work with. However, Tocopherol has some limitations. It is fat-soluble, which can make it difficult to work with in aqueous solutions. It can also be difficult to measure Tocopherol levels accurately due to its interaction with other antioxidants.
Orientations Futures
There are several future directions for Tocopherol research. One area of interest is the potential use of Tocopherol in cancer prevention and treatment. Tocopherol has been shown to inhibit cancer cell growth and induce apoptosis. Another area of interest is the potential use of Tocopherol in the treatment of neurodegenerative diseases such as Alzheimer's disease. Tocopherol has been shown to improve cognitive function and protect against neuronal damage. Additionally, further research is needed to determine the optimal dosage and delivery method for Tocopherol supplementation.
Méthodes De Synthèse
Tocopherol can be synthesized through several methods, including chemical synthesis and extraction from natural sources. Chemical synthesis involves the reaction of various chemicals to produce Tocopherol. Extraction from natural sources involves the isolation of Tocopherol from plant sources such as soybeans and sunflowers. The extraction method is preferred due to its natural origin and higher purity level.
Applications De Recherche Scientifique
Tocopherol has been extensively studied for its potential health benefits. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. Tocopherol has also been studied for its potential use in preventing and treating various diseases, including cardiovascular disease, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
16171-35-0 |
|---|---|
Nom du produit |
2,5,7,8-Tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman |
Formule moléculaire |
C24H40O2 |
Poids moléculaire |
360.6 g/mol |
Nom IUPAC |
2-(4,8-dimethylnonyl)-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C24H40O2/c1-16(2)10-8-11-17(3)12-9-14-24(7)15-13-21-20(6)22(25)18(4)19(5)23(21)26-24/h16-17,25H,8-15H2,1-7H3 |
Clé InChI |
KSPPUTNLHMPTIS-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
SMILES canonique |
CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)C)C(=C1O)C)C |
Synonymes |
2,5,7,8-TDNHC 2,5,7,8-tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman 2,5,7,8-tetramethyl-2-(4,8-dimethylnonyl)-6-hydroxychroman, (R-(R*,R*))-isome |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




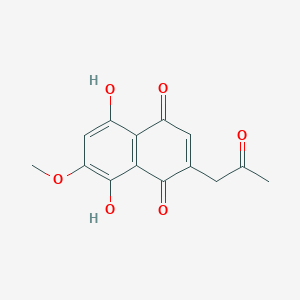
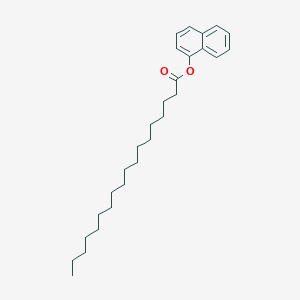

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
